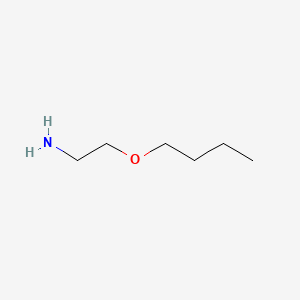
2-Aminobenzol-1,4-disulfonsäure
Übersicht
Beschreibung
2-Aminobenzene-1,4-disulfonic acid, also known as 2,5-disulfoaniline, is an organic compound with the molecular formula C6H7NO6S2. It is a white to off-white crystalline solid that is slightly soluble in water. This compound is primarily used as an intermediate in the production of dyes and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
2-Aminobenzene-1,4-disulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in the study of enzyme reactions and as a reagent in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of optical brighteners and as a dye intermediate
Wirkmechanismus
Target of Action
It’s known that this compound is used as an intermediate for dyes , suggesting that its targets could be related to coloration processes in various industries.
Mode of Action
As an intermediate for dyes, it likely interacts with other compounds during the dye synthesis process . The exact nature of these interactions and the resulting changes are subject to the specific synthesis process and the other compounds involved.
Result of Action
As a dye intermediate, its primary effect is likely the production of various dyes when combined with other compounds in a synthesis process .
Action Environment
The action of 2-Aminobenzene-1,4-disulfonic acid can be influenced by various environmental factors. For instance, its solubility in water and alcohol suggests that the presence and concentration of these solvents can affect its action. Additionally, it’s noted that the compound decomposes at temperatures higher than 120°C , indicating that temperature is a crucial factor for its stability.
Biochemische Analyse
Biochemical Properties
2-Aminobenzene-1,4-disulfonic acid plays a significant role in various biochemical reactions. It is known to interact with enzymes and proteins involved in the synthesis of dyes and optical brighteners. For instance, it is converted to triazine derivatives, which are intermediates in the manufacture of these products . The interactions between 2-Aminobenzene-1,4-disulfonic acid and these biomolecules are crucial for the formation of stable and effective dye compounds.
Cellular Effects
The effects of 2-Aminobenzene-1,4-disulfonic acid on cellular processes are not extensively documented. It is known that this compound can cause skin and eye irritation, indicating its potential to interact with cellular membranes and proteins
Molecular Mechanism
At the molecular level, 2-Aminobenzene-1,4-disulfonic acid exerts its effects through binding interactions with specific biomolecules. It is involved in enzyme inhibition or activation, particularly in the synthesis of dyes and optical brighteners . The compound’s sulfonic acid groups are likely to play a role in these interactions, facilitating binding to target molecules and influencing their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 2-Aminobenzene-1,4-disulfonic acid are important considerations. The compound is stable under inert atmosphere and room temperature conditions . Over time, its effects on cellular function may change, particularly if it undergoes degradation or interacts with other compounds in the environment. Long-term studies are required to fully understand these temporal effects.
Dosage Effects in Animal Models
The effects of 2-Aminobenzene-1,4-disulfonic acid at different dosages in animal models have not been extensively studied. It is known to be toxic at high doses, causing skin and eye irritation
Metabolic Pathways
2-Aminobenzene-1,4-disulfonic acid is involved in metabolic pathways related to the synthesis of dyes and optical brighteners. It interacts with enzymes and cofactors that facilitate these processes . The compound’s role in these pathways is crucial for the production of stable and effective dye compounds.
Transport and Distribution
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Aminobenzene-1,4-disulfonic acid is synthesized by sulfonating metanilic acid in 100% sulfuric acid with 50% oleum at 160°C for 5 to 6 hours. The sulfonation mixture is then diluted with water, and lime is added to remove the resulting calcium sulfate. The product is precipitated with excess concentrated hydrochloric acid in a hot solution, yielding a 90-91% product .
Industrial Production Methods
In industrial settings, the preparation of 2-aminobenzene-1,4-disulfonic acid follows a similar process but on a larger scale. The use of fuming sulfuric acid and controlled reaction conditions ensures high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminobenzene-1,4-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are commonly employed.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, reduced amines, and substituted aromatic compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoterephthalic acid: Similar in structure but with carboxylic acid groups instead of sulfonic acid groups.
2-Aminobenzothiazole: Contains a thiazole ring instead of sulfonic acid groups.
2-Hydroxybenzoic acid (Salicylic acid): Contains hydroxyl and carboxylic acid groups instead of sulfonic acid groups
Uniqueness
2-Aminobenzene-1,4-disulfonic acid is unique due to its dual sulfonic acid groups, which provide distinct chemical reactivity and make it particularly useful in the synthesis of dyes and pharmaceuticals .
Eigenschaften
IUPAC Name |
2-aminobenzene-1,4-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO6S2/c7-5-3-4(14(8,9)10)1-2-6(5)15(11,12)13/h1-3H,7H2,(H,8,9,10)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCCBULMAFILCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)N)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044751 | |
| Record name | 2-Aminobenzene-1,4-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98-44-2 | |
| Record name | 2-Amino-1,4-benzenedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-p-benzenedisulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminobenzene-1,4-disulfonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5580 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenedisulfonic acid, 2-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Aminobenzene-1,4-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminobenzene-1,4-disulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-P-BENZENEDISULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E2OT6T2PS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2-Aminobenzene-1,4-disulfonic acid act as a ligand in the formation of metal complexes?
A1: Yes, research indicates that 2-Aminobenzene-1,4-disulfonic acid can function as a ligand in the synthesis of metal complexes. A study investigated the formation of Co(II) complexes utilizing 2-Aminobenzene-1,4-disulfonic acid alongside 1,2-Bis(pyridin-4-yl)ethane and 2,6-Pyridinedicarboxylic acid. [] This suggests potential applications of 2-Aminobenzene-1,4-disulfonic acid in coordination chemistry and materials science.
Q2: Are there any computational studies investigating the properties of 2-Aminobenzene-1,4-disulfonic acid?
A2: Yes, computational chemistry has been employed to study 2-Aminobenzene-1,4-disulfonic acid. One study used the IEFPCM model to evaluate its molecular docking properties and analyze its spectroscopic behavior in various solvents. [] This approach provides valuable insights into the compound's electronic properties and potential interactions with other molecules.
Q3: Have any proton transfer salts involving 2-Aminobenzene-1,4-disulfonic acid been reported?
A3: While the provided research doesn't directly mention proton transfer salts with 2-Aminobenzene-1,4-disulfonic acid, a related study describes the formation of such salts with Benzo[d]thiazol-2-amine and various aromatic acids. [] Given the structural similarities, it's plausible that 2-Aminobenzene-1,4-disulfonic acid could also participate in similar salt formations, which might be of interest in crystal engineering and materials design.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-n-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B1266016.png)



![5,6-Dihydro-11h-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B1266020.png)







